molecular formula C20H19ClFN5O4 B2516499 N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775354-26-1

N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2516499
CAS No.: 1775354-26-1
M. Wt: 447.85
InChI Key: PDPFXSXUEBZDAQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN5O4 and its molecular weight is 447.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One study conducted by K. Sunder and Jayapal Maleraju in 2013 focused on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide, assessing their anti-inflammatory activity. The compounds synthesized showed significant to moderate anti-inflammatory effects upon evaluation, indicating potential therapeutic applications in treating inflammation-related disorders Sunder & Maleraju, 2013.

Antimicrobial Properties

Another research by K. Parikh and D. Joshi in 2014 explored derivatives of the compound for their antimicrobial properties. The study synthesized and evaluated various derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives exhibited high antimicrobial potency, highlighting the compound's potential as a basis for developing new antimicrobial agents Parikh & Joshi, 2014.

Metabolic Studies

Research into the metabolic pathways of chloroacetamide herbicides, including derivatives of N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide, has been conducted to understand their biotransformation in human and rat liver microsomes. This research is crucial for evaluating the environmental impact and safety profile of such compounds Coleman et al., 2000.

Radiosynthesis for Imaging Applications

F. Dollé et al. (2008) detailed the radiosynthesis of a derivative for use as a radioligand in positron emission tomography (PET), demonstrating the compound's utility in imaging studies related to neurological and oncological research Dollé et al., 2008.

Anticonvulsant Evaluation

Research by R. Nath et al. in 2021 on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to the core structure of the compound , showed significant anticonvulsant activity. This study opens avenues for developing new treatments for epilepsy and related neurological conditions Nath et al., 2021.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O4/c1-11-23-18(25-31-11)17-15-5-3-2-4-8-26(15)20(30)27(19(17)29)10-16(28)24-12-6-7-14(22)13(21)9-12/h6-7,9H,2-5,8,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFXSXUEBZDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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